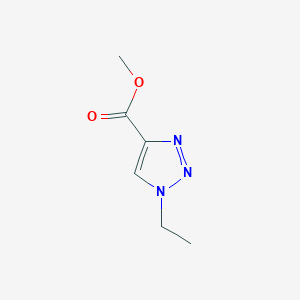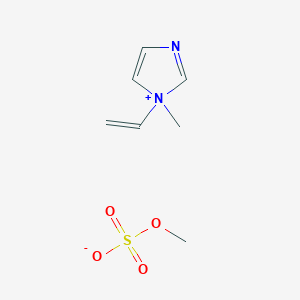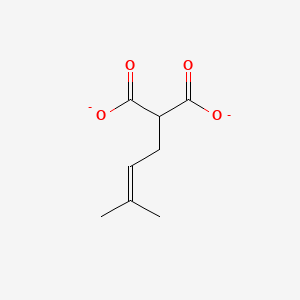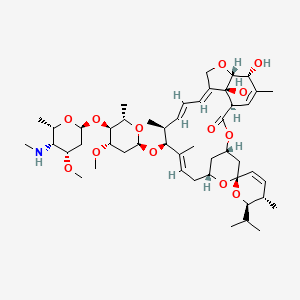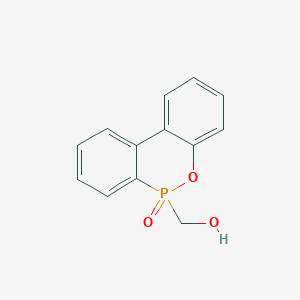
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Descripción general
Descripción
9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-Oxide, also known as DOPO, is a highly effective component of flame retardant epoxy resins . It is an important new type of reactive phosphorus-containing flame retardant .
Synthesis Analysis
A novel liquid monomer (DOPO–VTS) containing DOPO and silicon was synthesized by allowing DOPO to react with vinyltrimethoxysilane (VTS). The DOPO-based organic/inorganic hybrid materials were prepared by the sol–gel and UV-curing methods .Molecular Structure Analysis
The H-phosphinate DOPO was successfully converted to related phosphonamidates following a recently patented one-pot method based on the oxidation of the species in the presence of a suitable aliphatic or aromatic amine under mild conditions .Chemical Reactions Analysis
DOPO shows two different tautomeric forms in equilibrium when it is dissolved in an opportune solvent, and due to this equilibrium, the compound can act both as a nucleophile or as an electrophile . The reactivity of the P–H bond gives the possibility to formally replace the hydrogen atom with several functional groups .Physical And Chemical Properties Analysis
DOPO is a solid at 20 degrees Celsius . It appears as a white to almost white powder to crystal . It is insoluble in water but soluble in benzene and toluene . It has a melting point of 116.0 to 120.0 °C .Safety And Hazards
Direcciones Futuras
For the first time, a metal was introduced into the structure of the flame retardant, DOPO. A novel metal–organic composite, DOPO–Mg, was synthesized upon the reaction between melt DOPO and activated magnesium powder . This suggests potential future directions for the development of novel flame retardants.
Propiedades
IUPAC Name |
(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNLUXZZYVQUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562990 | |
| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide | |
CAS RN |
35948-26-6 | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin-6-methanol, 6-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35948-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin-6-methanol 6-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)



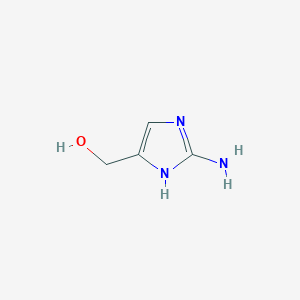
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
